molecular formula C16H12BrNO4 B13952445 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran CAS No. 57543-90-5

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran

Cat. No.: B13952445
CAS No.: 57543-90-5
M. Wt: 362.17 g/mol
InChI Key: VWXJLDUSNSBUFE-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is a benzopyran derivative characterized by a bromo substituent at position 6, a methoxy group at position 8, a nitro group at position 3, and a phenyl ring at position 2. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their biological activity and synthetic utility. For example, Safety Data Sheets (SDS) for related compounds highlight handling precautions for inhalation and reactivity, indicating functional group-driven hazards .

Properties

CAS No.

57543-90-5

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

6-bromo-8-methoxy-3-nitro-2-phenyl-2H-chromene

InChI

InChI=1S/C16H12BrNO4/c1-21-14-9-12(17)7-11-8-13(18(19)20)15(22-16(11)14)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

VWXJLDUSNSBUFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-2-phenyl-2H-1-benzopyran followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution of the bromine and nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-8-methoxy-3-amino-2-phenyl-2H-1-benzopyran .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran". The search results provide its basic chemical information, such as its molecular formula (C16H12BrNO4) and molecular weight (362.17) .

Here's what can be gathered from the search results:

Basic Information:

  • Chemical Name: 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran
  • CAS No: 57543-90-5
  • Molecular Formula: C16H12BrNO4
  • Molecular Weight: 362.17

Potential Areas of Research (Based on Related Compounds):

While direct applications for the specific compound are not listed, the search results suggest potential areas of research based on related compounds like quinazolines and indoles:

  • Antitumor Activity: Some quinazoline derivatives have been evaluated for their antitumor activity .
  • EGFR Inhibitors: Certain quinazoline derivatives have been considered as potent EGFR (Epidermal Growth Factor Receptor) inhibitors .
  • Anti-inflammatory Agents: Some 6-Arylbenzimidazo[1,2-c]quinazoline derivatives may have potential as anti-inflammatory agents .
  • Antibacterial Activity: Quinazoline derivatives have been evaluated for their biological activity on various bacterial cultures . Some compounds have shown more potent antibacterial activity than standard drugs like ampicillin .
  • Antiviral Activity: Some quinazoline derivatives were screened for antiviral activity against influenza A .
  • Lung Cancer Treatment: Indole derivatives have shown promising activity against lung cancer cells .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran, emphasizing substituent variations, molecular properties, and inferred applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran Br (6), OCH₃ (8), NO₂ (3), Ph (2) Not explicitly reported Hypothesized nitro group enhances electrophilicity; potential kinase inhibition
6-Bromo-8-methoxy-2H-chromene-3-carboxaldehyde Br (6), OCH₃ (8), CHO (3) C₁₁H₉BrO₃ ~293 (calc.) Reactive aldehyde group; used in organic synthesis
Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate Br (6), OCH₃ (8), COOCH₃ (3) C₁₂H₁₁BrO₄ ~323 (calc.) Ester derivative; improved stability for storage
6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid Br (6), CH₃ (3), O (4), Ph (2), COOH (8) C₁₇H₁₂BrO₄ 359.17 Carboxylic acid enhances solubility; potential bioactive intermediate
7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde OCH₃ (7), Ph (2), CHO (3) C₁₇H₁₄O₃ 266.29 Methoxy and aldehyde groups influence electronic properties

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The nitro group at position 3 in the target compound distinguishes it from analogs like 3-carboxaldehyde () and 3-carboxylate (). Methoxy groups (position 8) are common in benzopyrans and may enhance metabolic stability or modulate lipophilicity, as seen in PD98059 (a MAPK inhibitor) and LY294002 (a PI3K inhibitor) .

Structural Analogues in Medicinal Chemistry :

  • Compounds like 6-bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid () demonstrate the importance of carboxylic acid substituents in improving aqueous solubility, a critical factor for drug bioavailability.
  • The phenyl group at position 2 is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing the benzopyran scaffold via π-π interactions in protein binding pockets.

Safety and Handling :

  • Derivatives with reactive groups (e.g., aldehydes in ) require stringent safety measures (e.g., ventilation, PPE) compared to ester or nitro variants, which may exhibit lower acute toxicity .

Biological Activity

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is a synthetic organic compound belonging to the benzopyran class, characterized by its unique chemical structure and potential biological activities. This article will delve into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is C16H12BrNO4, with a molecular weight of approximately 362.17 g/mol. The compound features several functional groups that contribute to its biological properties:

  • Bromine atom at the 6-position
  • Methoxy group at the 8-position
  • Nitro group at the 3-position
  • Phenyl group at the 2-position

These substituents influence the compound's reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-benzopyran typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination of 8-methoxy-2-phenyl-2H-benzopyran.
  • Nitration using nitric acid under controlled conditions.

This method allows for the selective introduction of bromine and nitro groups at desired positions, yielding the target compound efficiently.

Biological Activities

Research indicates that 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-benzopyran exhibits various biological activities, particularly in antimicrobial and anticancer applications. Below are key findings from recent studies:

Anticancer Activity

A study evaluated the anticancer properties of this compound against human cervical (HeLa) and human lung (A549) carcinoma cells using the MTT assay. The results showed that while neither compound caused statistically significant cytotoxic effects at concentrations of 1, 5, and 25 µM, further investigations are warranted to explore potential mechanisms of action .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes relevant to neurodegenerative diseases. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial targets in Alzheimer's disease therapy. The reported IC50 values indicate significant inhibition, suggesting that structural modifications could enhance its efficacy against these enzymes .

The biological activity of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-benzopyran is believed to be mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the bromine and methoxy groups may influence the compound's binding affinity to its targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2-phenyl-4H-chromeneLacks nitro and methoxy groupsSimpler structure; less biological activity
1′,3′,3′-Trimethyl-6-nitrospiro[chromene]Contains a spiro structureUnique spiro configuration; different reactivity
8-Methoxy-3-methylcoumarinSimilar methoxy group but different coreCoumarin derivative; distinct biological profile
7-HydroxycoumarinHydroxy group instead of methoxyKnown for strong fluorescence; different applications

The distinct combination of functional groups in 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-benzopyran contributes to its unique chemical reactivity and biological activity compared to these similar compounds .

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